REACTION_SMILES
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[CH:7]1([CH:10]([CH:11]2[CH2:12][CH2:13]2)[NH2:14])[CH2:8][CH2:9]1.[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[S:6].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[Cl:1][CH2:2][CH2:3][NH:4][C:5](=[S:6])[NH:14][CH:10]([CH:7]1[CH2:8][CH2:9]1)[CH:11]1[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(C1CC1)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=NCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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S=C(NCCCl)NC(C1CC1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |